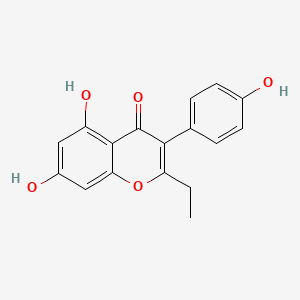
2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is a flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, is of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with ethyl groups under controlled conditions. Common synthetic routes may include:
Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.
Aldol Condensation: This reaction involves the formation of a β-hydroxy ketone or aldehyde, followed by dehydration to yield the flavonoid structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as methylation or acetylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Methyl iodide (CH3I), acetic anhydride (C4H6O3).
Major Products
Oxidation Products: Quinones, epoxides.
Reduction Products: Dihydro derivatives.
Substitution Products: Methylated or acetylated flavonoids.
科学的研究の応用
2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes.
Anti-inflammatory Activity: It can inhibit pro-inflammatory cytokines and enzymes like COX-2.
Anticancer Activity: The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.
類似化合物との比較
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness
2-Ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its specific ethyl and hydroxyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.
特性
分子式 |
C17H14O5 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC名 |
2-ethyl-5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-2-13-15(9-3-5-10(18)6-4-9)17(21)16-12(20)7-11(19)8-14(16)22-13/h3-8,18-20H,2H2,1H3 |
InChIキー |
OGFYUQBVRBBUDX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



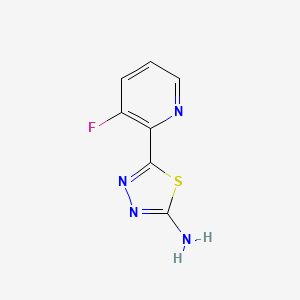
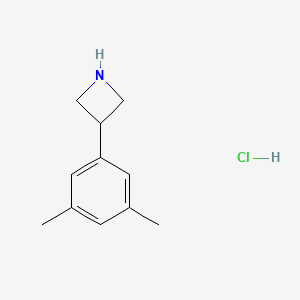
![Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate](/img/structure/B13708492.png)
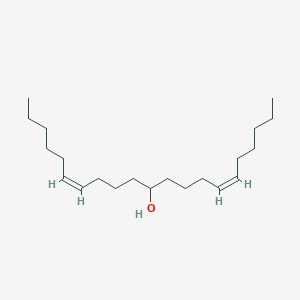

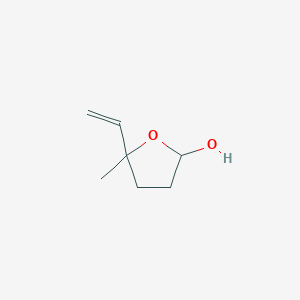
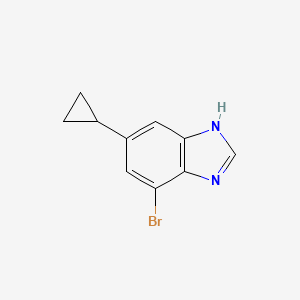
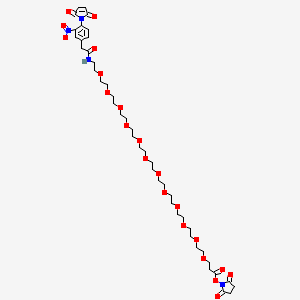
![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)

![2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)

